4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methoxy group at the 4-position and a propyl group at the 8-position.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines have been reported to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Mode of Action
Compounds with similar structures have been reported to have broad-spectrum antibacterial activity . The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes, leading to the death of the bacteria.
Biochemical Pathways
Related compounds have been reported to inhibit several cancer targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets are involved in various signaling pathways that regulate cell growth, proliferation, and survival.
Pharmacokinetics
Related compounds have been reported to have good traditional drug-like properties . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would impact their bioavailability, determining the concentration of the drug that reaches the target site.
Result of Action
Related compounds have been reported to show broad antimicrobial activity , suggesting that they may inhibit the growth of bacteria and fungi.
Action Environment
The synthesis of related compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation , suggesting that these factors may influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the condensation of 4-methoxypyridine-2-carbaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the desired pyrido[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms within the rings.
Quinazolines: Another class of fused heterocycles with similar biological activities but distinct structural features.
Uniqueness
4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxy and propyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-6-14-9(15)5-4-8-10(14)12-7-13-11(8)16-2/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYVFYNRURENSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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